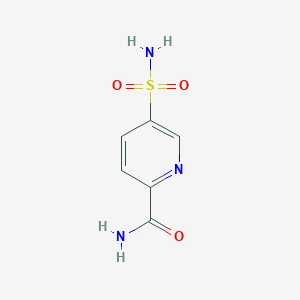
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate typically involves the introduction of the fluorosulfonyl group into the thiophene ring. One common method is the direct fluorosulfonylation of thiophene derivatives using fluorosulfonyl radicals. This approach is efficient and allows for the selective introduction of the fluorosulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation reactions using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF. These methods are advantageous due to their scalability and the ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Applications De Recherche Scientifique
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. This interaction can affect various molecular pathways, making the compound useful in studying and modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethylsulfonyl)imide (TFSI): Known for its use in ionic liquids and electrolytes.
Trifluoromethanesulfonate (triflate, TF): Commonly used as a leaving group in organic synthesis.
Bis(fluorosulfonyl)imide (FSI): Similar in structure but with different applications in materials science.
Uniqueness
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to its combination of a thiophene ring with a fluorosulfonyl group and a methyl ester group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H7FO4S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
methyl 3-fluorosulfonyl-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7FO4S2/c1-4-3-13-5(7(9)12-2)6(4)14(8,10)11/h3H,1-2H3 |
Clé InChI |
JQGHEQUPFNDLKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1S(=O)(=O)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)


![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)

![6,9-Diazaspiro[4.6]undecan-10-one](/img/structure/B13218776.png)
![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)


![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
